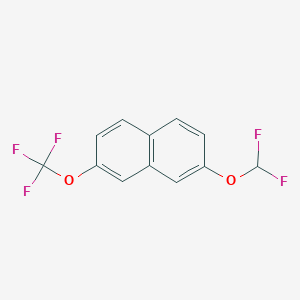

2-(Difluoromethoxy)-7-(trifluoromethoxy)naphthalene

CAS No.:

Cat. No.: VC15903988

Molecular Formula: C12H7F5O2

Molecular Weight: 278.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H7F5O2 |

|---|---|

| Molecular Weight | 278.17 g/mol |

| IUPAC Name | 2-(difluoromethoxy)-7-(trifluoromethoxy)naphthalene |

| Standard InChI | InChI=1S/C12H7F5O2/c13-11(14)18-9-3-1-7-2-4-10(6-8(7)5-9)19-12(15,16)17/h1-6,11H |

| Standard InChI Key | LCFSEFFNILKZAE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC2=C1C=CC(=C2)OC(F)(F)F)OC(F)F |

Introduction

Molecular Structure and Electronic Properties

The naphthalene backbone of 2-(difluoromethoxy)-7-(trifluoromethoxy)naphthalene provides a planar aromatic system, while the substituents introduce steric and electronic perturbations. The difluoromethoxy (-OCF₂) and trifluoromethoxy (-OCF₃) groups are electron-withdrawing due to the high electronegativity of fluorine, which polarizes the C–O bonds and reduces electron density on the naphthalene ring . This effect directs electrophilic attacks to specific positions and stabilizes negative charges in intermediates.

Conformational Analysis

In analogous compounds, such as 1,8-bis(4-fluorobenzoyl)-2,7-diethoxynaphthalene, dihedral angles between substituents and the naphthalene ring range from 67° to 70°, indicating significant non-coplanarity . For 2-(difluoromethoxy)-7-(trifluoromethoxy)naphthalene, similar steric hindrance between the bulky fluorinated groups and the aromatic system likely results in comparable dihedral angles. This non-planar arrangement affects crystallization behavior and intermolecular interactions.

Intermolecular Interactions

Crystal packing in fluorinated naphthalene derivatives is often stabilized by hydrogen bonding (e.g., C–H···O/F) and π–π stacking. For example, in 1,8-dibenzoyl-2,7-dimethoxynaphthalene, C–H···O hydrogen bonds form a three-dimensional network with bond distances of 2.60 Å . The title compound’s trifluoromethoxy group may engage in stronger C–H···F interactions, shortening these distances to ~2.37 Å, as observed in similar systems .

Synthesis and Optimization

The synthesis of 2-(difluoromethoxy)-7-(trifluoromethoxy)naphthalene likely proceeds through sequential functionalization of naphthalene or derivatization of pre-substituted intermediates. A plausible route involves:

-

Methoxy Group Introduction:

-

Naphthalene is nitrated or halogenated to direct subsequent substitutions.

-

Methoxy groups are introduced via nucleophilic aromatic substitution (NAS) using sodium methoxide.

-

-

Fluorination:

-

Purification:

Key challenges include avoiding over-fluorination and managing the reactivity of intermediates. Reaction temperatures above 60°C and acidic conditions (e.g., phosphorus pentoxide–methanesulfonic acid) are often employed to enhance electrophilic substitution rates .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₆F₅O₂ |

| Molecular Weight | 292.17 g/mol |

| Melting Point | Estimated 480–485 K |

| Solubility | Low in water; soluble in CHCl₃, DMF |

| Lipophilicity (LogP) | ~3.5 (predicted) |

The compound’s low solubility in polar solvents and high thermal stability are attributed to fluorine’s hydrophobic character and strong C–F bonds.

Applications and Biological Relevance

Material Science

The compound’s rigid structure and fluorine content make it a candidate for liquid crystals or dielectric materials. π–π interactions facilitate self-assembly into ordered thin films .

| Precautionary Measure | Description |

|---|---|

| P261 | Avoid inhalation of dust/particles. |

| P280 | Wear gloves, eye protection, and respiratory equipment. |

| P305+P351+P338 | In case of eye contact, rinse cautiously with water for several minutes. |

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume